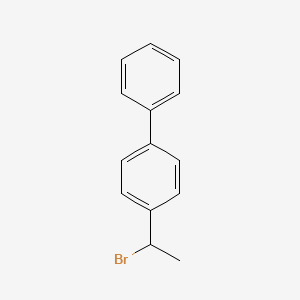
4-(1-Bromoethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Bromoethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a bromoethyl substituent at the para position of one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-1,1’-biphenyl typically involves the bromination of 4-ethyl-1,1’-biphenyl. This can be achieved through the use of brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of 4-(1-Bromoethyl)-1,1’-biphenyl may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Bromoethyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Major Products
Substitution: 4-(1-Hydroxyethyl)-1,1’-biphenyl, 4-(1-Cyanoethyl)-1,1’-biphenyl.
Elimination: 4-Vinyl-1,1’-biphenyl.
Oxidation: 4-(1-Carboxyethyl)-1,1’-biphenyl.
Applications De Recherche Scientifique
4-(1-Bromoethyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of organic semiconductors and liquid crystals.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Chemical Research: It is utilized in studying reaction mechanisms and developing new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 4-(1-Bromoethyl)-1,1’-biphenyl in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, in substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene, with the base abstracting a proton from the β-carbon.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Chloroethyl)-1,1’-biphenyl
- 4-(1-Iodoethyl)-1,1’-biphenyl
- 4-(1-Fluoroethyl)-1,1’-biphenyl
Uniqueness
4-(1-Bromoethyl)-1,1’-biphenyl is unique due to the presence of the bromine atom, which imparts specific reactivity patterns. Bromine is a good leaving group, making the compound highly reactive in substitution and elimination reactions. Compared to its chloro, iodo, and fluoro analogs, the bromo derivative strikes a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
59771-00-5 |
|---|---|
Formule moléculaire |
C14H13Br |
Poids moléculaire |
261.16 g/mol |
Nom IUPAC |
1-(1-bromoethyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H13Br/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3 |
Clé InChI |
QXRQPSGCBGVJPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
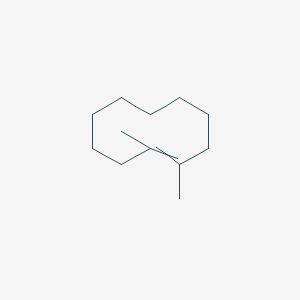
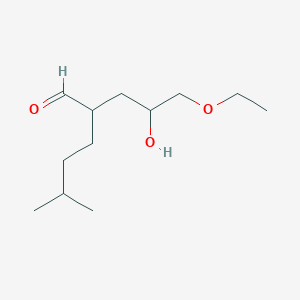
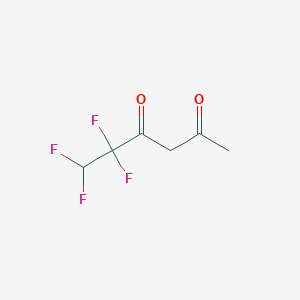

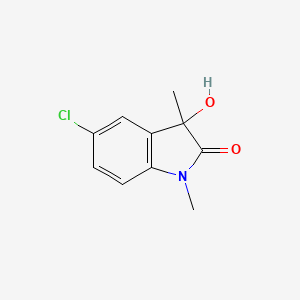
![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)
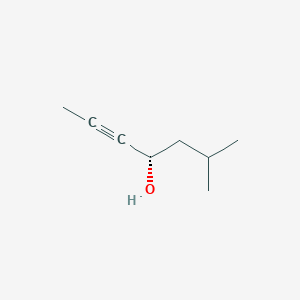
![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)
![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)

![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
![1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B14594494.png)
